molecular formula C21H20I2O3 B13430363 (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone

Cat. No.: B13430363
M. Wt: 574.2 g/mol
InChI Key: MSNRFGHAXMZLCV-UHFFFAOYSA-N
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Description

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone is a complex organic compound known for its significant applications in the pharmaceutical industry. It is a derivative of benzofuran and is characterized by the presence of butyl, ethoxy, and diiodophenyl groups. This compound is often used in the synthesis of various pharmaceutical agents due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves multiple steps, starting with the preparation of the benzofuran core. The butyl group is introduced through alkylation reactions, while the ethoxy and diiodophenyl groups are added via etherification and iodination reactions, respectively. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is a key component in the development of certain pharmaceutical drugs, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone involves its interaction with specific molecular targets in the body. It acts as a non-selective ion channel blocker, which leads to an influx of calcium ions (Ca²⁺) in cells. This influx can cause mitochondrial fragmentation and cell death, making it effective in certain therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Butyl-3-benzofuranyl)(4-ethoxy-3,5-diiodophenyl)methanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex pharmaceutical agents .

Properties

Molecular Formula

C21H20I2O3

Molecular Weight

574.2 g/mol

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-ethoxy-3,5-diiodophenyl)methanone

InChI

InChI=1S/C21H20I2O3/c1-3-5-9-18-19(14-8-6-7-10-17(14)26-18)20(24)13-11-15(22)21(25-4-2)16(23)12-13/h6-8,10-12H,3-5,9H2,1-2H3

InChI Key

MSNRFGHAXMZLCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCC)I

Origin of Product

United States

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